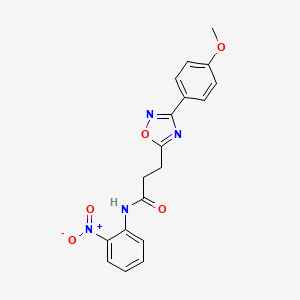
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is not yet fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the brain and other tissues. It has been shown to increase the activity of antioxidant enzymes and to reduce the production of reactive oxygen species, which can cause cellular damage and inflammation.
Biochemical and Physiological Effects:
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and increasing levels of neurotransmitters such as dopamine and acetylcholine. It has also been shown to reduce inflammation and to improve blood flow to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide for lab experiments is that it has been extensively studied and its synthesis method is well-established. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide. One area of interest is in developing more effective methods for synthesizing the compound. Another area is in further elucidating its mechanism of action and identifying specific targets for its therapeutic effects. Additionally, research could focus on optimizing the dosing and delivery of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide to maximize its effectiveness and minimize potential side effects. Finally, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide could be studied in combination with other compounds to determine whether it has synergistic effects that could enhance its therapeutic potential.
Métodos De Síntesis
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is synthesized through a multi-step process involving the reaction of 2-nitrophenylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methoxyphenylhydrazine to form the intermediate compound. The final step involves the reaction of the intermediate compound with ethyl chloroformate to produce 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases. 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has also been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-13-8-6-12(7-9-13)18-20-17(27-21-18)11-10-16(23)19-14-4-2-3-5-15(14)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKBQASWKKOHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719665.png)

![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)
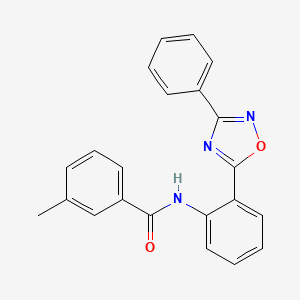
![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)

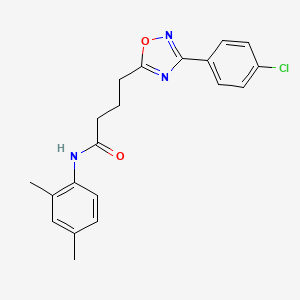
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)
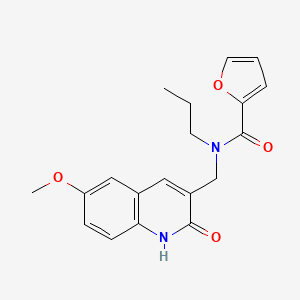

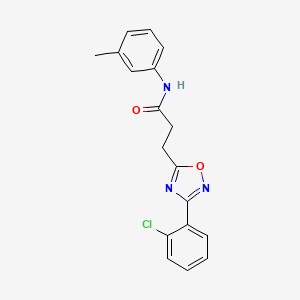
![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)
